molecular formula C5H7NO2 B1351172 4-Methyloxazole-5-methanol CAS No. 45515-23-9

4-Methyloxazole-5-methanol

Cat. No. B1351172
CAS RN: 45515-23-9
M. Wt: 113.11 g/mol
InChI Key: RMNSUMDMIHSPIL-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-methanol is a compound with the molecular formula C5H7NO2 . It has a molecular weight of 113.11 g/mol . The IUPAC name for this compound is (4-methyl-1,3-oxazol-5-yl)methanol .


Molecular Structure Analysis

The structure of 4-Methyloxazole-5-methanol includes a five-membered heterocyclic ring with atoms of nitrogen and oxygen . The canonical SMILES representation for this compound is CC1=C (OC=N1)CO .


Physical And Chemical Properties Analysis

4-Methyloxazole-5-methanol has a molecular weight of 113.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 113.047678466 g/mol .

Scientific Research Applications

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In this context, a series of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazole compounds were synthesized through a microwave-assisted cycloaddition with TosMIC 25 and imines or aldehydes as starting materials . This reaction had both a high yield, efficiency, and a broad substrate scope .

These oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry . They show their enormous development value and they favored the discovery of newer potential therapeutic agents . Consequently, a wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSUMDMIHSPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383590
Record name 4-METHYLOXAZOLE-5-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole-5-methanol

CAS RN

45515-23-9
Record name 4-METHYLOXAZOLE-5-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-oxazol-5-yl)methanol
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